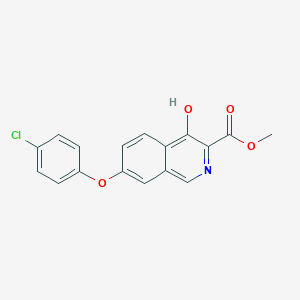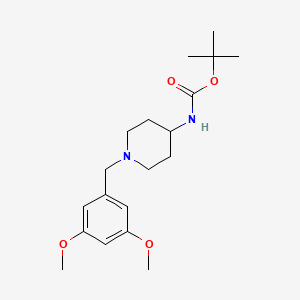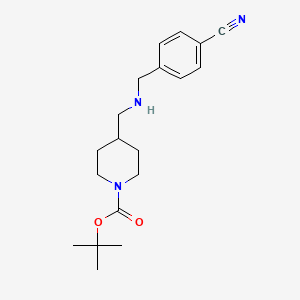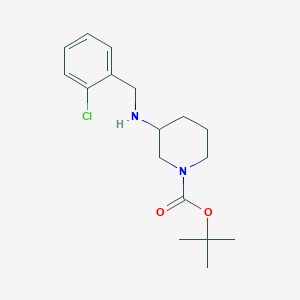![molecular formula C16H17ClN2O4 B11829461 2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)
2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(叔丁氧羰基)-8-氯-2,3-二氢-1H-吡咯并[3,2,1-ij]喹啉-7-羧酸是一种复杂的有机化合物,具有叔丁氧羰基(Boc)保护基、氯原子和吡咯并喹啉核心。
准备方法
合成路线和反应条件
2-(叔丁氧羰基)-8-氯-2,3-二氢-1H-吡咯并[3,2,1-ij]喹啉-7-羧酸的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的方法涉及通过一系列环化反应形成吡咯并喹啉核心。 叔丁氧羰基的引入使用二叔丁基碳酸酯(Boc2O)在如氢氧化钠或4-二甲基氨基吡啶(DMAP)之类的碱存在下于乙腈中进行 .
工业生产方法
文献中没有很好地记录这种化合物的工业生产方法。大型有机合成的通用原理,例如反应条件的优化、高效催化剂的使用和纯化技术,将适用于其生产。
化学反应分析
反应类型
2-(叔丁氧羰基)-8-氯-2,3-二氢-1H-吡咯并[3,2,1-ij]喹啉-7-羧酸可以发生各种化学反应,包括:
取代反应: 在适当的条件下,氯原子可以用其他亲核试剂取代。
脱保护反应: 叔丁氧羰基可以使用强酸,例如三氟乙酸或甲醇中的盐酸,去除.
常用试剂和条件
取代反应: 常用试剂包括如胺或硫醇之类的亲核试剂。
脱保护反应: 通常使用如二氯甲烷中的三氟乙酸或甲醇中的盐酸之类的试剂.
形成的主要产物
取代反应: 产物取决于所用亲核试剂;例如,用胺取代会生成胺衍生物。
脱保护反应: 除去Boc基团会生成游离胺。
科学研究应用
2-(叔丁氧羰基)-8-氯-2,3-二氢-1H-吡咯并[3,2,1-ij]喹啉-7-羧酸在科学研究中有几种应用:
化学: 用作合成更复杂分子的中间体。
医学: 研究其作为药物设计中药效团的潜力。
工业: 用于开发新材料和化学工艺.
作用机制
2-(叔丁氧羰基)-8-氯-2,3-二氢-1H-吡咯并[3,2,1-ij]喹啉-7-羧酸的作用机制取决于其具体的应用。在药物化学中,它可能通过与特定的分子靶标(如酶或受体)结合而起作用,从而调节其活性。 Boc基团用作保护基,防止合成过程中发生不必要的反应 .
相似化合物的比较
类似化合物
N-Boc-吲哚啉-7-羧酸: 另一种用于有机合成的Boc保护化合物.
N-Boc-吡咯烷-3-羧酸: 结构相似,用于类似的目的.
独特性
2-(叔丁氧羰基)-8-氯-2,3-二氢-1H-吡咯并[3,2,1-ij]喹啉-7-羧酸是独一无二的,因为它结合了Boc保护的胺、氯原子和吡咯并喹啉核心。这些特征的组合使其成为有机合成中的多功能中间体,并在药物化学中具有重要价值。
属性
分子式 |
C16H17ClN2O4 |
|---|---|
分子量 |
336.77 g/mol |
IUPAC 名称 |
6-chloro-10-[(2-methylpropan-2-yl)oxycarbonyl]-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carboxylic acid |
InChI |
InChI=1S/C16H17ClN2O4/c1-16(2,3)23-15(22)19-7-9-6-11(17)12(14(20)21)10-4-5-18(8-19)13(9)10/h4-6H,7-8H2,1-3H3,(H,20,21) |
InChI 键 |
RLMYRHPQFPQSQF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=C(C3=C2N(C1)C=C3)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione](/img/structure/B11829394.png)
![ethyl (2E)-3-{6-chloro-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829395.png)





![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)


![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)


